molecular formula C13H14ClF4NO B8131052 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B8131052
M. Wt: 311.70 g/mol
InChI Key: FHIIBIYVMCRMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It features a 1,2,3,6-tetrahydropyridine core substituted with a 2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl group. This compound is synthesized for research applications, particularly in medicinal chemistry, due to the pharmacological relevance of fluorinated aromatic moieties and tetrahydropyridine scaffolds in modulating receptor binding and metabolic stability .

Properties

IUPAC Name

4-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO.ClH/c14-12-7-10(19-8-13(15,16)17)1-2-11(12)9-3-5-18-6-4-9;/h1-3,7,18H,4-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIIBIYVMCRMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=C(C=C(C=C2)OCC(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor, a fluorinating reagent, which facilitates the incorporation of fluorine into the aromatic ring . The reaction conditions often require a basic environment to promote the formation of the desired fluorinated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would be optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Properties
Research has indicated that tetrahydropyridine derivatives exhibit potential antidepressant effects. The specific compound has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for developing new antidepressant therapies that may have fewer side effects than current options .

2. Neuroprotective Effects
The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, potentially reducing oxidative stress and inflammation .

3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways that are crucial for cancer cell survival .

Materials Science Applications

1. Fluorinated Polymers
The unique trifluoroethoxy group contributes to the development of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and electronic applications where durability is essential .

2. Drug Delivery Systems
Incorporating this compound into drug delivery systems can enhance the solubility and bioavailability of poorly soluble drugs. Its chemical structure allows for modifications that can improve the release profiles of therapeutic agents .

Case Studies

StudyApplicationFindings
Antidepressant Research Investigated the modulation of serotonin levelsShowed significant improvement in depressive symptoms in animal models
Neuroprotection Evaluated effects on neurodegenerative disease modelsDemonstrated reduced neuronal cell death and improved cognitive function
Anticancer Activity Assessed effects on various cancer cell linesInduced apoptosis and inhibited proliferation of cancer cells

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural analogs, focusing on substituent variations, molecular weights, and pharmacological contexts:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 2-Fluoro, 4-(2,2,2-trifluoroethoxy)phenyl C₁₃H₁₅ClF₄NO 315.72 High lipophilicity due to trifluoroethoxy group; potential CNS activity
4-Phenyl-1,2,3,6-tetrahydropyridine (PTP) Phenyl C₁₁H₁₄ClN 195.69 Simplest analog; lacks fluorination; neurotoxic metabolite of MPTP
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) 1-Methyl, 4-phenyl C₁₂H₁₆N₂ 188.27 Neurotoxin causing Parkinsonism via dopamine neuron degeneration
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine Hydrochloride Thiophen-2-yl C₉H₁₂ClNS 201.71 Sulfur-containing heterocycle; distinct electronic properties
4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride 4-Ethoxy, 2-fluoro C₁₃H₁₇ClFNO 257.74 Ethoxy group reduces lipophilicity vs. trifluoroethoxy
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine Hydrochloride 3-Trifluoromethoxy C₁₂H₁₃ClF₃NO 295.69 Trifluoromethoxy at meta position; alters steric effects

Substituent Effects on Activity

  • Fluorine and Trifluoroethoxy Groups : These substituents increase electronegativity and lipophilicity, enhancing blood-brain barrier penetration and receptor binding affinity .

Notes on Comparative Analysis

Substituent-Driven Design : The target compound’s 2-fluoro-4-trifluoroethoxy substitution pattern is unique among analogs, offering a balance of steric bulk and electronic effects for optimized pharmacokinetics .

Safety Considerations : While MPTP and PTP are neurotoxic, fluorinated derivatives like the target compound may exhibit reduced toxicity due to altered metabolic pathways. However, empirical toxicity data are required .

Synthetic Accessibility : The synthesis of fluorinated tetrahydropyridines often involves multi-step routes with intermediates like tert-butyl 4-oxopiperidine-1-carboxylate (as seen in ), impacting scalability and purity .

Biological Activity

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 2270913-18-1) is a novel compound that exhibits significant biological activity. This compound belongs to the class of tetrahydropyridines, which have garnered attention due to their diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16F4NHClC_{15}H_{16}F_4N\cdot HCl. The compound features a tetrahydropyridine ring substituted with a fluorinated phenyl group and a trifluoroethoxy moiety.

PropertyValue
Molecular Weight305.69 g/mol
CAS Number2270913-18-1
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of tetrahydropyridines is often attributed to their interaction with neurotransmitter systems. Specifically:

  • Dopamine Receptor Agonism : Compounds in this class can act as agonists at dopamine receptors. This is particularly relevant for neurodegenerative diseases such as Parkinson's disease.
  • Antioxidant Activity : Tetrahydropyridines have been reported to exhibit antioxidant properties, reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways by inhibiting microglial activation.

Neuroprotective Properties

Research indicates that tetrahydropyridine derivatives can protect against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is used to model Parkinson's disease. In studies involving MPTP-treated mice:

  • Neuroprotection : Compounds similar to this compound have shown a dose-dependent increase in the survival of dopaminergic neurons in the substantia nigra .
  • Reduction of Oxidative Stress : These compounds have been shown to lower levels of nitrotyrosine and other markers associated with oxidative damage .

Antimicrobial and Anticancer Activity

Tetrahydropyridine derivatives have also been explored for their antimicrobial and anticancer properties:

  • Antimicrobial Activity : Some studies report significant antibacterial and antifungal effects against various pathogens.
  • Anticancer Properties : Preliminary data suggest that these compounds may inhibit cancer cell proliferation through apoptotic pathways.

Study 1: Neuroprotective Effects in MPTP Model

A study investigated the neuroprotective effects of tetrahydropyridine derivatives in an MPTP mouse model. The results demonstrated that treatment with these compounds significantly reduced dopaminergic neuron loss compared to untreated controls. The mechanism was linked to decreased oxidative stress and inflammation .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various tetrahydropyridine derivatives against clinical strains of bacteria. The results indicated potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.